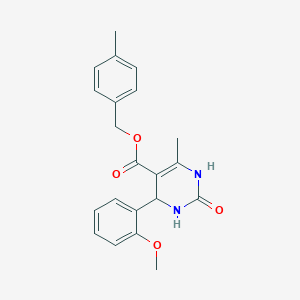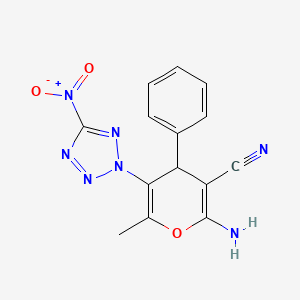![molecular formula C21H20ClN3O3S B5021725 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5021725.png)
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide has been evaluated in various preclinical studies for its efficacy in treating different types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the BTK (Bruton's tyrosine kinase) signaling pathway. This pathway plays a critical role in the survival and proliferation of cancer cells, and inhibition of BTK has been shown to induce apoptosis (programmed cell death) in cancer cells.
Mécanisme D'action
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the survival and proliferation of B-cells, which are involved in the immune response. BTK is also involved in the survival and proliferation of cancer cells, particularly those that are dependent on BCR signaling. By inhibiting BTK, this compound disrupts the BCR signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activation of BTK and downstream signaling molecules, leading to the induction of apoptosis in cancer cells. It has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the development of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide and related compounds. These include optimization of the pharmacokinetic properties of this compound, evaluation of its efficacy in combination with other anti-cancer drugs, and evaluation of its efficacy in different types of cancer. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,4-dimethylaniline to form the corresponding amide. This amide is then treated with sulfuryl chloride to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide amide with 2-pyridinemethanol to form this compound.
Propriétés
IUPAC Name |
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-14-6-8-17(11-15(14)2)25-29(27,28)20-12-16(7-9-19(20)22)21(26)24-13-18-5-3-4-10-23-18/h3-12,25H,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONLGROWVAPKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B5021645.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5021652.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5021658.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5021665.png)
![9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5021674.png)
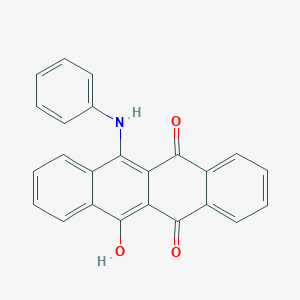
![1-bromo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5021681.png)
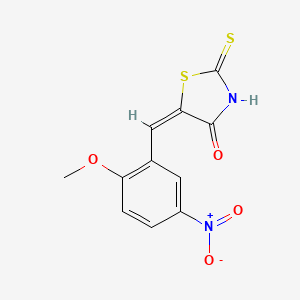
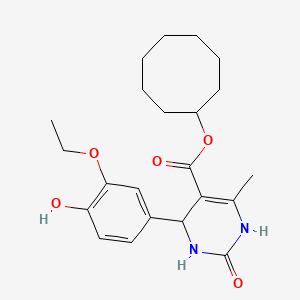

![2-{[4-(4-ethylphenoxy)butyl]amino}ethanol](/img/structure/B5021705.png)
![ethyl 4-[(4-chloro-2-methylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B5021712.png)
